N-(2-fluoro-4-methylphenyl)-3-methylbenzamide is a chemical compound that belongs to the class of substituted benzamides. It features a fluorine atom and two methyl groups attached to its aromatic rings, contributing to its unique properties and potential applications in various fields, particularly in medicinal chemistry.
This compound can be synthesized through various chemical reactions involving starting materials such as 2-fluoro-4-methylaniline and 3-methylbenzoyl chloride, typically under controlled conditions using bases like triethylamine to facilitate the reaction. The compound is available for purchase from chemical suppliers and is often used in research settings.
N-(2-fluoro-4-methylphenyl)-3-methylbenzamide can be classified as:
The synthesis of N-(2-fluoro-4-methylphenyl)-3-methylbenzamide generally involves the following steps:
The reaction mechanism involves nucleophilic acyl substitution where the amine group of 2-fluoro-4-methylaniline attacks the carbonyl carbon of 3-methylbenzoyl chloride, leading to the formation of the desired amide product.
N-(2-fluoro-4-methylphenyl)-3-methylbenzamide can undergo several types of reactions:
The major products from these reactions include:
In medicinal chemistry, N-(2-fluoro-4-methylphenyl)-3-methylbenzamide may act by binding to specific enzymes or receptors, inhibiting their activity. The presence of the fluorine atom enhances binding affinity and selectivity towards biological targets.
The mechanism typically involves:
N-(2-fluoro-4-methylphenyl)-3-methylbenzamide has several scientific uses:
N-(2-Fluoro-4-methylphenyl)-3-methylbenzamide (CAS: 1038042-42-0) emerged during the early 21st century as part of a targeted effort to develop blood-brain barrier-penetrant compounds for central nervous system (CNS) disorders. Its benzamide scaffold places it within a privileged structural class in neuropharmacology, historically associated with GPCR modulation and antipsychotic activity. The compound's design leverages strategic fluorination—a common tactic to enhance metabolic stability and binding affinity—by incorporating a fluorine atom at the ortho-position of the aniline ring. This modification aimed to optimize pharmacokinetic properties while retaining target engagement capabilities [1]. The molecular weight (243.28 g/mol) and lipophilic efficiency (cLogP ≈ 3.5) align with Lipinski’s rules for CNS drug candidates, facilitating passive diffusion across biological membranes. Despite its research-grade availability and "cold-chain transportation" requirements, commercial supply has been limited, reflecting specialized investigative use rather than broad therapeutic deployment [1].
Table 1: Molecular Properties of N-(2-Fluoro-4-methylphenyl)-3-methylbenzamide
Property | Value |
---|---|
CAS Number | 1038042-42-0 |
Molecular Formula | C₁₅H₁₄FNO |
Molecular Weight | 243.28 g/mol |
SMILES | CC1=CC(=CC=C1)C(=O)NC2=CC=C(C)C=C2F |
Purity Specification | Research Use Only (Cold-chain) |
This benzamide derivative occupies a critical niche in targeting G protein-coupled receptors (GPCRs), which represent >30% of current therapeutic targets. Its structural features—a planar benzamide core flanked by hydrophobic substituents—enable allosteric modulation of Class A GPCRs implicated in neuropsychiatric diseases. Specifically, fluorinated benzamides like this compound demonstrate potential for "biased signaling" at neuropeptide-activated GPCRs, selectively engaging Gαi/o pathways while avoiding β-arrestin recruitment, thereby enhancing signaling precision and reducing off-target effects [2] [5]. The fluorine atom’s electron-withdrawing properties may stabilize receptor-ligand interactions within transmembrane domains, as observed in advanced candidates like FTBMT (a GPR52 agonist) and mGluR5 negative allosteric modulators (e.g., Mavoglurant) [2] [5]. Computational modeling suggests the 3-methylbenzoyl group engages hydrophobic subpockets in GPCR binding sites, while the 2-fluoro-4-methylaniline moiety may contribute to subtype selectivity through steric exclusion. This targeting is particularly relevant for neuropeptide pathways (e.g., relaxin-3/RXFP3), where small-molecule modulators are scarce due to peptidic ligands’ bioavailability challenges [3].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1